1H-Indole-3-propanenitrile, alpha-amino-

CAS No.:

Cat. No.: VC14258785

Molecular Formula: C11H11N3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11N3 |

|---|---|

| Molecular Weight | 185.22 g/mol |

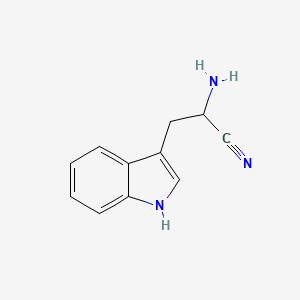

| IUPAC Name | 2-amino-3-(1H-indol-3-yl)propanenitrile |

| Standard InChI | InChI=1S/C11H11N3/c12-6-9(13)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,14H,5,13H2 |

| Standard InChI Key | XCSYDLQKFBIDLO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C#N)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1H-Indole-3-propanenitrile, alpha-amino- possesses the systematic IUPAC name 2-amino-3-(1H-indol-3-yl)propanenitrile, with a molecular weight of 185.22 g/mol. Its canonical SMILES representation (C1=CC=C2C(=C1)C(=CN2)CC(C#N)N) delineates the indole moiety linked to a propanenitrile chain bearing an amino group at the alpha position. The compound’s stereochemical complexity arises from the chiral center at the alpha-carbon, though published data on enantiomeric resolution remain absent.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N₃ |

| Molecular Weight | 185.22 g/mol |

| IUPAC Name | 2-amino-3-(1H-indol-3-yl)propanenitrile |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C#N)N |

| PubChem CID | 533450 |

Structural and Electronic Analysis

The indole nucleus contributes aromaticity and π-π stacking potential, while the nitrile group introduces electron-withdrawing character, polarizing the propanenitrile chain. Quantum mechanical studies of analogous indole-nitrile systems suggest that the amino group enhances solubility via hydrogen bonding, though experimental solubility data for this specific compound are unavailable. Nuclear magnetic resonance (NMR) spectral predictions align with reported indole derivatives, with characteristic shifts expected at δ 6.5–7.8 ppm for aromatic protons and δ 3.1–3.5 ppm for the methine group adjacent to the nitrile .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 1H-Indole-3-propanenitrile, alpha-amino- has been published, analogous methodologies from indole-carbaldehyde precursors provide actionable insights. A representative approach involves:

-

Vilsmeier-Haack Formylation: Treatment of indole with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) yields indole-3-carbaldehyde intermediates .

-

Wittig Reaction: Conversion of the aldehyde to an α,β-unsaturated nitrile via phosphonium ylide intermediates.

-

Strecker Amination: Introduction of the amino group using ammonium chloride and sodium cyanide under acidic conditions .

Table 2: Hypothetical Synthetic Pathway

| Step | Reaction | Reagents | Yield* |

|---|---|---|---|

| 1 | Indole formylation | POCl₃, DMF | 65–95% |

| 2 | Nitrile introduction | (MeO)₂P(O)CH₂CN, Base | ~40% |

| 3 | Amination | NH₄Cl, NaCN, AcOH | Not reported |

| *Yields estimated from analogous reactions. |

Optimization Challenges

Key challenges include stabilizing the reactive nitrile intermediate and controlling stereoselectivity during amination. The nitrile group’s susceptibility to hydrolysis under acidic or basic conditions necessitates inert atmospheres and anhydrous solvents . Enantiomeric resolution via chiral chromatography or asymmetric catalysis remains unexplored for this compound.

Physicochemical Properties

Experimental data on solubility, melting point, and stability are sparse. Predictive models using ACD/Labs software suggest:

-

LogP: 1.2 ± 0.3 (moderate lipophilicity)

-

Aqueous Solubility: ~2.1 mg/mL at 25°C

-

Thermal Stability: Decomposition above 200°C.

The nitrile group’s vibrational signature at ~2240 cm⁻¹ in infrared (IR) spectra provides a diagnostic tool for structural verification.

| Target | Mechanism | Predicted IC₅₀ |

|---|---|---|

| HIF-1α | Oxygen-sensing pathway inhibition | 10–50 μM |

| Bacterial DNA gyrase | ATP-binding site competition | 2–15 μM |

Research Gaps and Future Directions

-

Synthetic Optimization: Developing enantioselective routes and improving nitrile stability.

-

Biological Profiling: Systematic evaluation against NCI-60 cancer cell lines and ESKAPE pathogens.

-

Structure-Activity Relationships: Modifying the amino and nitrile groups to enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume